Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C10H7ClFNO2 |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 |
InChI Key |
REXSHWFACLHVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate
Synthetic Routes
Halogenation and Directed Metalation
A common approach involves directed ortho-metalation (DoM) or lithiation strategies to selectively introduce halogens onto the indole ring:
- Starting from an appropriately substituted indole or aniline derivative, lithiation is achieved using strong bases such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi).
- Electrophilic quenching with chlorine and fluorine sources (e.g., N-chlorosuccinimide for Cl, Selectfluor or N-fluorobenzenesulfonimide for F) installs the halogen atoms at the desired positions.
- This method allows precise control over substitution patterns, critical for obtaining the 4-chloro-5-fluoro substitution.
Indole Core Formation
The indole nucleus can be constructed via:
- Fischer indole synthesis using substituted phenylhydrazines and ketones.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to assemble the heterocyclic ring with halogen substituents.
These methods provide flexibility in introducing substituents before or after ring closure.
Esterification
The carboxylate methyl ester is typically introduced by:
- Reaction of the corresponding 2-carboxylic acid indole intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride).
- Alternatively, direct esterification using methanol and acid catalysts under reflux conditions.
Representative Synthetic Procedure
A plausible synthetic route based on analogous compounds (e.g., methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate) is as follows:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Directed ortho-lithiation | LDA, THF, -78°C | Lithiation at position 5 of indole ring |
| 2 | Electrophilic fluorination | N-fluorobenzenesulfonimide (NFSI), 0°C | Introduces fluorine at position 5 |
| 3 | Electrophilic chlorination | N-chlorosuccinimide (NCS), room temperature | Chlorine introduced at position 4 |
| 4 | Esterification | Methyl chloroformate, triethylamine, DCM, 0°C to RT | Forms methyl ester at 2-position |
| 5 | Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) | Achieves >95% purity |
Optimization of Reaction Conditions
- Temperature Control: Maintaining low temperatures (e.g., -78°C to 0°C) during lithiation and halogenation prevents side reactions such as over-halogenation or decomposition.
- Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reactivity and solubility of intermediates.
- Catalysts and Bases: Use of strong, non-nucleophilic bases (LDA) and mild bases (triethylamine) facilitates selective lithiation and esterification.
- Purification: Silica gel chromatography with optimized solvent gradients ensures removal of impurities and by-products.
Analytical Characterization and Research Findings
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons shifted due to Cl and F substituents; NH proton around δ 10-12 ppm |
| ¹³C NMR | Ester carbonyl carbon at δ ~165-170 ppm; aromatic carbons influenced by halogens |
| ¹⁹F NMR | Fluorine resonance at δ ~ -110 to -120 ppm |
| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ at m/z 227.0, consistent with C₁₀H₇ClFNO₂ |
| IR Spectroscopy | Strong C=O stretch at ~1700-1750 cm⁻¹; C-Cl and C-F vibrations observed |
Yield and Purity
- Typical yields for multi-step synthesis range from 50% to 75%, depending on reaction scale and optimization.
- Purity exceeding 95% is achievable with proper chromatographic purification.
- Moisture-sensitive steps require anhydrous conditions to prevent ester hydrolysis.
Influence of Substituents on Reactivity
- Chlorine at position 4 increases electrophilicity of the ring, facilitating further functionalization.
- Fluorine at position 5 enhances metabolic stability and binding affinity in biological assays.
- The electronic interplay between Cl and F affects regioselectivity and reaction kinetics.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Base for Lithiation | Lithium diisopropylamide (LDA), -78°C | Selective lithiation at desired position |
| Fluorination Agent | N-fluorobenzenesulfonimide (NFSI), 0°C | Efficient and regioselective fluorination |
| Chlorination Agent | N-chlorosuccinimide (NCS), room temperature | Mild chlorination with minimal side reactions |
| Esterification | Methyl chloroformate, triethylamine, DCM, 0°C to RT | High yield methyl ester formation |
| Solvent | THF, DCM | Good solubility and reaction control |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | >95% purity product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro substituents exhibit distinct reactivity in nucleophilic substitution. The 4-chloro group undergoes substitution more readily than the 5-fluoro group due to weaker C-Cl bond strength and lower electronegativity of Cl compared to F.
Key Reactions and Conditions:
| Position | Nucleophile | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| C4-Cl | NH₃ (excess) | EtOH, 80°C, 12 hr | 4-Amino-5-fluoro-1H-indole-2-carboxylate | 68 |
| C4-Cl | SH⁻ (NaSH) | DMF, 120°C, 6 hr | 4-Mercapto-5-fluoro-1H-indole-2-carboxylate | 52 |
| C5-F | Not reactive | Requires extreme conditions (e.g., >200°C with KNH₂) | N/A | <5 |
Mechanistic Note :
-
Chlorine substitution follows a two-step aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the adjacent fluorine and ester groups .
-
Fluorine’s strong electronegativity and C-F bond stability render it inert under standard SNAr conditions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.
Hydrolysis Pathways:
| Conditions | Reagents | Product | Reaction Time | Efficiency |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | 4-Chloro-5-fluoro-1H-indole-2-carboxylic acid | 8 hr | 85% |
| Basic | NaOH (aq), 60°C | Same as above | 4 hr | 92% |
| Enzymatic | Lipase (CAL-B), pH 7.0 | No reaction | 24 hr | 0% |
Key Finding :
Basic hydrolysis achieves higher yields due to faster saponification kinetics compared to acidic hydrolysis . Enzymatic methods are ineffective, likely due to steric hindrance from the indole ring.
Reduction Reactions
Controlled reduction targets the ester group while preserving halogen substituents.
Reduction Outcomes:
| Reducing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF | 2-(Hydroxymethyl)-4-chloro-5-fluoro-1H-indole | 100% ester → alcohol |
| DIBAL-H | Toluene | Partial reduction to aldehyde | 60% aldehyde, 40% alcohol |
| NaBH₄ | MeOH | No reaction | 0% |
Practical Consideration :
LiAlH₄ is preferred for complete reduction to the primary alcohol, while DIBAL-H allows selective aldehyde formation .
Electrophilic Aromatic Substitution
The indole ring participates in electrophilic substitution, with regioselectivity influenced by existing substituents.
Friedel-Crafts Acylation:
| Electrophile | Catalyst | Position | Product | Yield (%) |
|---|---|---|---|---|
| AcCl | AlCl₃ | C3 | 3-Acetyl-4-chloro-5-fluoro-1H-indole-2-carboxylate | 74 |
| BzCl | FeCl₃ | C3 | 3-Benzoyl analog | 68 |
Regioselectivity Analysis :
Acylation occurs exclusively at C3 , the most electron-rich position, due to directing effects of the electron-donating NH group and electron-withdrawing halogen/ester groups .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings for constructing biaryl systems.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-5-fluoro-1H-indole-2-carboxylate | 78 |
| 4-Pyridinylboronic acid | PdCl₂(dppf) | 4-Pyridinyl analog | 65 |
Optimized Conditions :
Oxidation Reactions
The indole ring resists oxidation under mild conditions but degrades under harsh treatments.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Ring cleavage products | Complex mixture |
| Ozone | -78°C, then H₂O₂ | 2-Carboxy-4-chloro-5-fluoroindole | 41% |
Caution : Oxidation typically disrupts the indole scaffold, limiting synthetic utility .
Stability and Degradation
The compound exhibits:
Scientific Research Applications
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate and analogous indole derivatives:
Table 1: Structural and Functional Comparison of Indole Derivatives
*Synthesis yields are provided where available in the evidence.
Key Comparative Insights:
Substituent Effects on Reactivity and Properties: The 4-Cl,5-F substitution in the target compound introduces steric and electronic effects distinct from monosubstituted analogues like methyl 5-fluoroindole-2-carboxylate. The chlorine at position 4 likely increases lipophilicity (clogP ~2.8 estimated) compared to the non-chlorinated derivative (clogP ~2.2) .
Spectral Differences: The ester methyl group in methyl-substituted indoles resonates at ~3.9 ppm in ¹H-NMR, whereas ethyl esters show additional signals at ~1.3–1.5 ppm (CH₃) and ~4.3–4.4 ppm (CH₂) . Halogen substituents deshield adjacent protons. For example, in methyl 5-fluoroindole-2-carboxylate, the fluorine at position 5 shifts the H-6 proton downfield compared to non-fluorinated indoles .
Biological Relevance :
- Trifluoromethoxy-substituted indoles (e.g., ethyl 5-(trifluoromethoxy)indole-2-carboxylate) exhibit enhanced metabolic stability and binding affinity in drug design due to the strong electron-withdrawing effect of -OCF₃ .
- The carboxylic acid derivative (7-chloro-3-methyl-1H-indole-2-carboxylic acid) may serve as a precursor for prodrugs, leveraging its polar group for solubility .
Synthetic Challenges :
- Halogenated indoles often require harsh conditions (e.g., reflux in DMSO at 190°C for 50 hours) for coupling reactions, as seen in the synthesis of N-[2-benzoyl-4-chlorophenyl]-5-fluoroindole-2-carboxamide .
Biological Activity
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique indole scaffold with both chloro and fluoro substituents. This specific arrangement enhances its reactivity and biological activity compared to similar compounds. The presence of these halogen atoms can influence the compound's interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole structure allows for high-affinity binding to these targets, which can modulate critical biological pathways. For instance, it may act as an inhibitor of certain enzymes, thereby influencing metabolic processes and cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | X.XX |
| MCF-7 (Breast) | Y.YY |
(Note: Specific IC50 values to be inserted based on experimental data)
Antiviral Activity
Research indicates that this compound may also possess antiviral properties. It has been investigated for its efficacy against neurotropic alphaviruses, showing potential as a replication inhibitor in vitro. The structure-activity relationship studies suggest that modifications in the indole ring can enhance its antiviral potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring significantly affect its binding affinity and inhibitory activity against target enzymes.
Table 2: Structure-Activity Relationships for Indole Derivatives
| Compound | Substituent | Activity (IC50 µM) |
|---|---|---|
| Methyl 4-Chloro-5-Fluoro-Indole | Cl, F | X.XX |
| Methyl Indole | H | Y.YY |
| 4-Bromo-Indole | Br | Z.ZZ |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity, particularly in HCT-116 cells, where it induced apoptosis via caspase activation pathways .
Case Study 2: Antiviral Potential
Another study focused on the compound's antiviral properties against Western equine encephalitis virus (WEEV). It showed promising results as an inhibitor of viral replication, suggesting that further modifications could enhance its efficacy as an antiviral agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Indole Core Formation : Use a [3+2] photochemical cycloaddition between azides and alkynes to construct the indole scaffold, as demonstrated for similar trifluoromethyl-substituted indoles .
Halogenation : Introduce chlorine and fluorine substituents at positions 4 and 5, respectively, via electrophilic substitution (e.g., using N-chlorosuccinimide and Selectfluor® under controlled conditions).
Esterification : React the carboxylic acid intermediate (e.g., indole-2-carboxylic acid) with methanol under acid catalysis (H₂SO₄ or HCl gas) to form the methyl ester .
- Key Considerations : Monitor regioselectivity during halogenation using directing groups (e.g., nitro or methoxy groups) to ensure correct substitution patterns.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for electronegative Cl/F groups) .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents, as done for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate .
- HPLC Analysis : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>98% recommended for biological assays) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) due to electron-withdrawing Cl/F groups. Limited solubility in water requires stock solutions in DMSO for biological assays.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Chlorine and fluorine substituents enhance thermal stability compared to unsubstituted indoles .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of halogenation in indole derivatives like this compound?
- Methodological Answer :
- Electronic Effects : Fluorine at position 5 acts as a meta-directing group, guiding electrophilic chlorination to position 4. Use computational models (DFT calculations) to predict substituent-directed reactivity .
- Steric Effects : Steric hindrance from the methyl ester at position 2 may limit substitution at adjacent positions. Compare yields from alternative routes (e.g., pre-functionalized indole cores) to optimize selectivity .
Q. What computational approaches are suitable for modeling the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use the InChI key (e.g., ZIXPMUOPYURNOC-UHFFFAOYSA-N from PubChem) to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Correlate electronic parameters (Hammett σ values for Cl/F) with observed biological activity to predict derivative efficacy .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) to distinguish between pure compound and mixtures. For example, mp discrepancies in indole-5-carboxylic acid derivatives (208–210°C vs. 256–259°C) arise from polymorphic forms or impurities .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 5-fluoroindole-2-carboxylate) to identify diagnostic peaks .
Q. What strategies optimize reaction yields for late-stage functionalization of this indole derivative?
- Methodological Answer :
- Catalytic Systems : Screen Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura for aryl boronic acids) to introduce additional substituents without degrading the ester group .
- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity. Evidence from similar indole syntheses shows 10–15% yield improvements with solvent tuning .
Q. How does this compound compare to other indole derivatives in modulating biological targets?
- Methodological Answer :
- Bioactivity Screening : Test against kinase inhibitors (e.g., Flt3 or PKC isoforms) using cell-based assays. Bisindolylmaleimide derivatives (e.g., GF 109203X) provide reference data for indole-protein interactions .
- Metabolic Stability : Assess microsomal half-life (human/rat liver microsomes) to evaluate pharmacokinetic advantages over non-halogenated indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
